2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline
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Overview
Description
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline is a complex heterocyclic compound that combines several functional groups, including a benzodioxole, triazole, thiadiazole, and quinoline. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety also show similar biological properties.
Properties
Molecular Formula |
C20H13N5O3S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13N5O3S/c1-26-13-4-6-14-11(8-13)2-5-15(21-14)19-24-25-18(22-23-20(25)29-19)12-3-7-16-17(9-12)28-10-27-16/h2-9H,10H2,1H3 |
InChI Key |
HXRPRBUOFHTWFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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